molecular formula C7H12N2O B3230334 (1S,6R)-3,9-Diazabicyclo[4.2.1]nonan-4-one CAS No. 1300698-40-1

(1S,6R)-3,9-Diazabicyclo[4.2.1]nonan-4-one

Cat. No.: B3230334
CAS No.: 1300698-40-1
M. Wt: 140.18
InChI Key: OJDDWFBNQVXOPZ-RITPCOANSA-N
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Description

Significance of Bicyclic Lactams in Contemporary Chemical Research

Bicyclic lactams are a class of compounds characterized by a nitrogen-containing ring fused to another ring, where the nitrogen is part of an amide, or lactam, functional group. These structures are of significant interest in modern chemical research for several key reasons. Their rigid, conformationally constrained frameworks provide a unique three-dimensional architecture that is highly sought after in the design of bioactive molecules. This structural rigidity can lead to enhanced binding affinity and selectivity for biological targets.

Furthermore, chiral bicyclic lactams serve as valuable precursors and templates in asymmetric synthesis, enabling the creation of a wide array of carbocyclic and heterocyclic products with high enantiomeric purity. rsc.org The inherent strain within the bicyclic system of some lactams, such as in β-lactam antibiotics, is a key determinant of their chemical reactivity and biological activity. nih.govacs.org This reactivity can be harnessed for various chemical transformations. nih.gov The sp3-rich nature of many bicyclic lactam scaffolds is also increasingly recognized as a desirable feature in medicinal chemistry for developing drug candidates with improved physicochemical properties. researchgate.net

Overview of the Diazabicyclo[4.2.1]nonane Framework in Medicinal Chemistry and Organic Synthesis

The diazabicyclo[4.2.1]nonane framework, a core component of the title compound, is a specific type of bicyclic structure containing two nitrogen atoms. This framework has demonstrated considerable utility in both medicinal chemistry and organic synthesis. Its unique topology makes it an attractive scaffold for the development of novel therapeutic agents.

For instance, derivatives of the 3,9-diazabicyclo[4.2.1]nonane core have been investigated as potent dual orexin (B13118510) receptor antagonists, which have sleep-promoting activity and potential applications in treating insomnia. researchgate.netnih.gov The constrained nature of this bicyclic system is a key feature in the design of these antagonists. researchgate.netnih.gov Furthermore, this scaffold serves as a valuable building block in medicinal chemistry, with scalable asymmetric syntheses being developed to access key intermediates. researchgate.net The framework's versatility is also highlighted by its incorporation into ligands for biological targets like the FK506-binding proteins. rcsb.orguni-muenchen.de

Academic Rationale for Investigating the (1S,6R)-3,9-Diazabicyclo[4.2.1]nonan-4-one Stereoisomer

The specific investigation of the (1S,6R) stereoisomer of 3,9-Diazabicyclo[4.2.1]nonan-4-one is driven by the critical role of stereochemistry in determining the biological activity and pharmacological properties of molecules. The precise three-dimensional arrangement of atoms in a chiral molecule can dramatically influence its interaction with biological macromolecules, such as enzymes and receptors, which are themselves chiral.

Research has shown that different stereoisomers of a compound can exhibit vastly different biological effects. In the context of drug discovery, isolating and studying a single, well-defined stereoisomer is often crucial for optimizing efficacy and minimizing off-target effects. The synthesis of optically pure bicyclic lactams is a key strategy in asymmetric synthesis to produce enantiomerically pure products. rsc.org The development of methods like crystallization-induced diastereomer transformation (CIDT) for the scalable asymmetric synthesis of the related (1S,6R)-3,9-diazabicyclo[4.2.1]nonane derivative underscores the importance of accessing specific stereoisomers for medicinal chemistry applications. researchgate.net Therefore, the focused study of the (1S,6R) isomer allows for a precise understanding of its structure-activity relationships and its potential as a chiral building block for more complex molecules.

Historical Development of Related Chemical Scaffolds in Target-Oriented Synthesis

The development of bicyclic scaffolds has a rich history intertwined with the synthesis of natural products and the quest for new therapeutic agents. Early work on bicyclic systems laid the groundwork for contemporary synthetic strategies. For example, the Hofmann elimination of 9-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one methiodide was studied as early as 1965 to understand the product and reaction mechanism. acs.org

The evolution of synthetic methodologies has enabled the construction of increasingly complex bicyclic structures. The development of tissue engineering has also seen the use of scaffolds, initially for drug delivery and now for creating three-dimensional structures for cell culture and organ transplantation. anatomyjournal.ir In the realm of small molecules, the synthesis of various diazabicycloalkanes has been pursued for their potential as opioid receptor ligands and for their analgesic activity. google.com The continual refinement of synthetic routes, including techniques like intramolecular oxidative amination and tandem cycloaddition reactions, has provided access to a diverse range of sp3-rich bicyclic scaffolds with natural product-like features, further expanding their application in medicinal chemistry. researchgate.net

Compound Data

Below is a table summarizing the basic information for the primary compound discussed in this article.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC7H12N2O
Stereochemistry(1S,6R)

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,6R)-3,9-diazabicyclo[4.2.1]nonan-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c10-7-3-5-1-2-6(9-5)4-8-7/h5-6,9H,1-4H2,(H,8,10)/t5-,6+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJDDWFBNQVXOPZ-RITPCOANSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNC(=O)CC1N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2CNC(=O)C[C@@H]1N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Stereochemical Control of 1s,6r 3,9 Diazabicyclo 4.2.1 Nonan 4 One

Retrosynthetic Analysis of the 3,9-Diazabicyclo[4.2.1]nonan-4-one Core Structure

A logical retrosynthetic analysis of the 3,9-diazabicyclo[4.2.1]nonan-4-one core reveals several potential disconnections. A primary approach involves the formation of the seven-membered ring containing the lactam functionality. This can be envisioned through a ring-expansion reaction, such as a Beckmann or Schmidt rearrangement, of a suitably functionalized bicyclo[2.2.1]heptane precursor. beilstein-journals.orgnih.gov

Another key disconnection is the C4-N3 amide bond, suggesting a cyclization of an aminocaproic acid derivative. This linear precursor would already contain the pre-formed piperidine (B6355638) ring. Alternatively, the entire bicyclic framework can be constructed through cycloaddition reactions, offering a convergent approach to the core structure. osi.lvresearchgate.net These fundamental disconnections pave the way for the various synthetic strategies discussed below.

Enantioselective Synthetic Approaches to (1S,6R)-3,9-Diazabicyclo[4.2.1]nonan-4-one

The synthesis of the enantiomerically pure (1S,6R) isomer is paramount for its application in pharmaceuticals. Several strategies have been developed to achieve this, primarily focusing on the use of chiral auxiliaries and diastereoselective transformations.

Strategies Utilizing Chiral Auxiliaries in Bicyclic Lactam Formation

Chiral auxiliaries play a pivotal role in directing the stereochemical outcome of key reactions. In the synthesis of this compound, a notable strategy employs (S)-phenylethylamine as a chiral auxiliary. researchgate.net This auxiliary is incorporated into a nortropinone derivative, which is prepared in a single step from commercially available materials. researchgate.net The presence of the chiral auxiliary allows for the diastereoselective formation of an oxime intermediate, which is a crucial precursor for the subsequent Beckmann rearrangement. researchgate.net The auxiliary is later removed in the synthetic sequence, having fulfilled its role in establishing the desired stereochemistry. The use of chiral auxiliaries in the formation of bicyclic lactams is a well-established method for producing highly enantioenriched products. nih.gov

Diastereoselective Synthesis through Crystallization-Induced Diastereomer Transformation (CIDT)

A highly effective method for achieving high diastereomeric purity is Crystallization-Induced Diastereomer Transformation (CIDT). researchgate.netresearchgate.net This technique is particularly useful when a reaction produces a mixture of diastereomers. CIDT operates on the principle of equilibrating a mixture of diastereomers in solution while one diastereomer selectively crystallizes out, thereby driving the equilibrium towards the formation of the desired crystalline diastereomer. researchgate.netnih.gov

In the synthesis of this compound, CIDT has been successfully applied to a mixture of oxime isomers. researchgate.net By employing (S)-phenylethylamine as a chiral auxiliary, a mixture of diastereomeric oximes is generated. researchgate.net Through a carefully controlled crystallization process, the undesired diastereomer is converted into the desired one, leading to a high yield and purity of a single diastereomeric oxime. researchgate.net This process can be catalyzed by a base, with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) being identified as a particularly effective catalyst in some CIDT systems. researchgate.net

Table 1: Key Aspects of Crystallization-Induced Diastereomer Transformation (CIDT)

Feature Description Reference
Principle Equilibration of diastereomers in solution with selective crystallization of one diastereomer. researchgate.netnih.gov
Application Separation of oxime isomers in the synthesis of this compound. researchgate.net
Chiral Auxiliary (S)-phenylethylamine is used to create the diastereomeric mixture. researchgate.net

| Catalyst | Base catalysts, such as DBU, can be employed to facilitate equilibration. | researchgate.net |

Exploration of Key Cyclization Reactions for the Diazabicyclo[4.2.1]nonane Skeleton

The formation of the bicyclic core of 3,9-diazabicyclo[4.2.1]nonan-4-one relies on key cyclization reactions. The Beckmann rearrangement and three-component cycloaddition reactions are two prominent examples.

Beckmann Rearrangement in Lactam Synthesis

The Beckmann rearrangement is a classic and powerful reaction in organic synthesis for the conversion of an oxime to an amide or lactam. beilstein-journals.orgyoutube.com This reaction is typically acid-mediated and involves the migration of the group anti-periplanar to the oxime's hydroxyl group. beilstein-journals.org In the context of synthesizing this compound, a stereospecific Beckmann rearrangement of a highly pure E-oxime intermediate is a critical step. researchgate.net The E-oxime, obtained through the CIDT process, undergoes rearrangement to form the desired bicyclic lactam. researchgate.net The resulting lactam is then reduced to afford the final monoprotected (1S,6R)-3,9-diazabicyclo[4.2.1]nonane derivative. researchgate.net The success of this step hinges on the stereochemical purity of the starting oxime, as the rearrangement is stereospecific.

Table 2: Beckmann Rearrangement for Lactam Formation

Starting Material Product Key Features Reference

Three-Component Cycloaddition Reactions to Construct the Core

A more convergent and atom-economical approach to the 3,9-diazabicyclo[4.2.1]nonane skeleton involves a one-pot, three-component [3+2] cycloaddition reaction. osi.lvresearchgate.net This methodology allows for the diastereoselective synthesis of the core scaffold. osi.lvtharaka.ac.ke The reaction typically involves an amino acid hydrochloride, an aldehyde, and a maleimide. researchgate.net The initial [3+2] cycloaddition is followed by a reduction and subsequent lactamization to furnish the bicyclic lactam. osi.lvresearchgate.net This one-pot procedure is highly efficient, as it avoids the isolation of intermediates and reduces the number of synthetic steps. osi.lv The diastereoselectivity of the cycloaddition can be influenced by the choice of reactants and reaction conditions. researchgate.net

Diversity-Oriented Synthesis (DOS) Strategies for Functionalized Bicyclic Lactams

Diversity-Oriented Synthesis (DOS) aims to generate collections of structurally diverse small molecules, which is a powerful approach for discovering new biologically active compounds. cam.ac.uk This strategy moves away from focusing on a single target molecule and instead emphasizes the creation of a library of related but distinct structures. cam.ac.uk For bicyclic lactams, DOS strategies often employ a common intermediate that can undergo various "branching" reaction pathways to yield a range of molecular scaffolds. cam.ac.uk

The synthesis of functionalized lactams is a significant area of research as these structures are useful intermediates and can exhibit biological activity. rsc.org One approach to achieving diversity involves domino processes, where multiple bond-forming events occur in a single pot. For instance, the reaction between hydroxyl halogenoamides and Michael acceptors can efficiently produce polysubstituted bicyclic lactams. nih.gov This method allows for the formation of contiguous tertiary and quaternary stereocenters with high control. nih.gov The versatility of the Michael acceptor, where unsymmetrical electron-withdrawing groups can be used, further enhances the structural diversity of the resulting lactam products. nih.gov By carefully selecting the starting materials and reaction pathways, a multitude of functionalized bicyclic lactams can be generated from a common synthetic trunk, embodying the principles of DOS. cam.ac.uknih.gov

Table 1: Examples of Diversity-Oriented Synthesis Strategies for Bicyclic Lactams

Starting MaterialsKey Reaction TypeDiversity ElementsResulting Scaffolds
Hydroxyl halogenoamides, Michael acceptorsDomino Process (Michael addition/cyclization)Substituents on Michael acceptor, nature of halogenoamidePolysubstituted oxazolo-pyrrolidinones and -piperidinones nih.gov
Common intermediate with multiple reaction sitesBranching PathwaysDifferent reagents and catalysts applied to the common coreVaried polycyclic scaffolds based on N-heterocyclic cores whiterose.ac.uk
Diazenyl-protected N-heterocyclesRuthenium-catalyzed C-H activation/oxidationAryl group on diazonium salt, substituents on N-heterocycleN-aryldiazenyllactams with potential for further functionalization rsc.org

Catalytic Methodologies for Nitrogen-Containing Bicyclic Systems

Catalysis is fundamental to the efficient and selective synthesis of nitrogen-containing bicyclic systems. mdpi.comfrontiersin.orgnih.gov Transition metal catalysis, in particular, has enabled the development of powerful transformations for constructing these complex scaffolds. nih.gov Gold, copper, and rhodium catalysts have been successfully employed in various cyclization and cycloaddition reactions. mdpi.comnih.gov

A highly effective method for assembling the 3,9-diazabicyclo[4.2.1]nonane core involves a one-pot, three-component [3+2] cycloaddition reaction, followed by reduction and lactamization. researchgate.net This diastereoselective methodology provides a direct route to the desired scaffold. researchgate.netumb.edu The use of metal catalysts can activate otherwise unreactive alkyne moieties, facilitating intramolecular hydroamination to form nitrogen heterocycles. nih.gov For example, copper salts have proven effective in the reaction of cyclic ketones with propargylamine. nih.gov Nanocatalysts are also emerging as significant tools in organic synthesis, offering high activity, reusability, and often milder reaction conditions for the formation of heterocyclic compounds. researchgate.net

Organocatalysis represents another major frontier, providing environmentally benign and highly efficient routes to nitrogen-containing heterocycles. frontiersin.org For instance, proline and its derivatives can catalyze nitro-Michael reactions, a key step in building complex nitrogenous structures. frontiersin.org

Table 2: Catalytic Systems for Nitrogen-Containing Bicyclic Synthesis

Catalyst SystemReaction TypeSubstratesProduct TypeRef.
Not specified (one-pot)[3+2] Cycloaddition / Reduction / LactamizationThree-component reaction3,9-Diazabicyclo[4.2.1]nonane scaffold researchgate.net
NaAuCl₄·2H₂OAmination / Cyclization / AromatizationPropargylamine, Ketones/AldehydesPyridines nih.gov
CuCl₂Sequential reactionCyclic ketones, PropargylamineNitrogen-containing heterocycles nih.gov
Co(acac)₂(dppe)/Zn/ZnI₂[6π+2π] CycloadditionN-carbethoxyazepine, Terminal alkynes9-Azabicyclo[4.2.1]nona-2,4,7-trienes researchgate.net
Diphenyl prolinol trimethylsilyl (B98337) etheraza-Henry reactionAldehyde, 2-phenylnitroalkeneTetrahydropyridine core frontiersin.org

Optimization of Reaction Conditions and Yields in this compound Synthesis

The optimization of reaction conditions is critical for maximizing the yield and purity of the target compound, this compound, and its derivatives. This process involves the systematic variation of parameters such as catalyst, solvent, temperature, and reactant concentrations.

A notable example of optimization is the development of a crystallization-induced diastereomer transformation (CIDT) for the scalable, asymmetric synthesis of the (1S,6R)-3,9-diazabicyclo[4.2.1]nonane core. researchgate.netresearchgate.net This technique enables the conversion of a mixture of diastereomers into a single, desired diastereomeric form, significantly enhancing both the yield and the enantiomeric purity of the product. researchgate.net The process involves using a chiral auxiliary, such as (S)-phenylethylamine, to form diastereomeric salts that can be selectively crystallized. researchgate.net The resulting E-oxime intermediate then undergoes a stereospecific Beckmann rearrangement, followed by reduction of the lactam, to yield the desired monoprotected bicyclic diamine. researchgate.net Understanding the mechanistic details of such transformations through computational and experimental studies is key to achieving high selectivity. researchgate.net

General optimization strategies also include the screening of different catalysts and reaction media. For instance, in the synthesis of related bicyclo[3.3.1]nonane systems, changing the base and adding a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) was found to dramatically improve the yield of the desired product in a cyclization step. rsc.org Similarly, the choice of acid and its concentration can influence the ratio of migration products in Schmidt and Beckmann rearrangements, which are often used to form bicyclic lactams. researchgate.net

Table 3: Optimization of Reaction Conditions for Bicyclic Amine Synthesis

MethodKey Optimization ParameterStarting Material (Example)Effect on OutcomeRef.
Crystallization-Induced Diastereomer Transformation (CIDT)Chiral auxiliary, crystallization conditionsNortropinone derivative, (S)-phenylethylamineConverges diastereomeric mixture to a single diastereomer, increasing yield and purity researchgate.net
Base and Phase-Transfer CatalysisK₂CO₃ and TBABDiketone precursorIncreased yield of bicyclo[3.3.1]nonan-9-one to 92% rsc.org
Acid CatalysisChoice of acid and concentration2-Azabicyclo[2.2.2]octan-5-oneAffects ratio of lactam regioisomers from Schmidt rearrangement researchgate.net
Solvent ScreeningIsopropanol (i-PrOH)Cyclic ketones, propargylamineHighest product yields observed in i-PrOH for Cu-catalyzed reaction nih.gov

Rigorous Structural Elucidation and Spectroscopic Characterization Techniques

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Configuration and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the solution-state structure of (1S,6R)-3,9-Diazabicyclo[4.2.1]nonan-4-one. Through a combination of one-dimensional and two-dimensional experiments, a complete assignment of the proton and carbon skeletons can be achieved.

The ¹H NMR spectrum provides crucial information about the number of different proton environments, their electronic surroundings, and the connectivity between neighboring protons. For this compound, the spectrum is expected to show distinct signals for the protons on the bicyclic frame. The bridgehead protons (H-1 and H-6) and the protons adjacent to the nitrogen atoms and the carbonyl group will appear at characteristic chemical shifts.

Based on the structure and data from analogous compounds like 9-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one, the expected proton signals can be predicted. nih.gov Protons on carbons adjacent to nitrogen atoms (e.g., C2 and C5) would be shifted downfield. The coupling patterns (multiplicities) of these signals are complex due to the rigid bicyclic structure and provide valuable information about the dihedral angles between adjacent protons, helping to define the molecule's conformation in solution.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Data is predicted based on the analysis of structurally similar compounds.

Proton PositionPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H-1, H-6 (Bridgehead)2.5 - 3.5Multiplet (m)2H
H-2, H-5, H-7, H-81.8 - 3.2Multiplet (m)8H
N-H (Amide)7.5 - 8.5Broad Singlet (br s)1H
N-H (Amine)1.5 - 3.0Broad Singlet (br s)1H

Carbon-13 (¹³C) NMR for Carbon Framework Assignment

The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. For this compound, seven distinct signals are expected, corresponding to the seven carbon atoms of the bicyclic framework. The most downfield signal is attributed to the carbonyl carbon (C-4) of the lactam, typically appearing in the 165-175 ppm range. Carbons bonded to nitrogen (C-1, C-2, C-5, C-6) will also be deshielded and appear at intermediate chemical shifts, while the remaining aliphatic carbons (C-7, C-8) will be found further upfield. The analysis of ¹³C NMR spectra of related bicyclo[3.3.1]nonanes provides a basis for these assignments. rsc.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Data is predicted based on general chemical shift ranges and analysis of analogous structures.

Carbon PositionPredicted Chemical Shift (δ, ppm)
C-4 (C=O)165 - 175
C-1, C-6 (Bridgehead)50 - 65
C-2, C-540 - 55
C-7, C-825 - 40

Two-Dimensional (2D) NMR Experiments for Complex Structure Determination

To unambiguously assign all proton and carbon signals and confirm the bicyclic structure, 2D NMR experiments are indispensable. researchgate.netnih.gov

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). Cross-peaks in the COSY spectrum would map out the spin systems within the seven-membered and five-membered rings of the bicyclic structure, confirming the proton connectivity.
  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. It allows for the definitive assignment of carbon signals based on the already assigned proton signals.
  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is particularly useful for identifying quaternary carbons (like the carbonyl C-4) and for confirming the overall connectivity of the bicyclic framework by showing long-range correlations, for instance, between the bridgehead protons and carbons in the opposing ring. The structure of related azabicyclic compounds has been confirmed using these powerful techniques. researchgate.net
  • Vibrational Spectroscopy (IR) for Functional Group Identification

    Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. For this compound, the key functional groups are the secondary amide (lactam) and the secondary amine. The IR spectrum of the closely related 9-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one shows a strong absorption band for the amide carbonyl (C=O) group at 1620 cm⁻¹ and a band for the N-H stretch at 3190 cm⁻¹. nih.gov Similar characteristic absorptions are expected for the target compound.

    Table 3: Characteristic IR Absorption Bands for this compound Data is based on known values for related compounds. nih.govnih.gov

    Functional GroupVibrational ModeExpected Frequency (cm⁻¹)Intensity
    Amide N-HStretch3200 - 3400Medium
    Amine N-HStretch3250 - 3450Medium
    C-H (aliphatic)Stretch2850 - 3000Medium-Strong
    Amide C=O (Lactam)Stretch1620 - 1680Strong

    Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

    Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a molecule. The molecular formula of this compound is C₇H₁₂N₂O, corresponding to a molecular weight of 140.18 g/mol. chemscene.com In a typical mass spectrum using a soft ionization technique like electrospray ionization (ESI), the compound would be detected as its protonated molecular ion [M+H]⁺ at a mass-to-charge ratio (m/z) of 141.12. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.

    The fragmentation pattern observed under harder ionization conditions (like electron impact, EI) can provide structural information. For instance, the methylated analog shows a clear molecular ion peak, and fragmentation analysis of the parent compound would likely involve initial cleavage adjacent to the nitrogen atoms or loss of the carbonyl group as carbon monoxide (CO). nih.gov

    Table 4: Predicted Mass Spectrometry Data for this compound

    Ionm/z (Predicted)Method
    [M]⁺140.18EI
    [M+H]⁺141.12ESI
    [M+Na]⁺163.10ESI

    X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

    While NMR provides the structure in solution, X-ray crystallography offers an unparalleled, definitive view of the molecule's three-dimensional structure in the solid state. This technique would unambiguously confirm the relative and absolute stereochemistry of the chiral centers at C-1 and C-6 as (1S, 6R).

    The analysis would reveal precise bond lengths, bond angles, and torsional angles, defining the exact conformation of the seven-membered and five-membered rings. Studies on related bridged lactams have shown that the amide bond within such constrained bicyclic systems can exhibit significant pyramidalization and twisting compared to a standard planar amide. nih.gov X-ray data for complex derivatives containing the 3,9-diazabicyclo[4.2.1]nonane core has been successfully obtained, demonstrating the feasibility of this analysis for determining the solid-state conformation of this ring system. wwpdb.org The resulting crystal structure would serve as the ultimate proof of the compound's constitution and configuration.

    Chiral Recognition Techniques (e.g., Circular Dichroism) for Enantiomeric Purity

    The determination of enantiomeric purity is a critical aspect of the characterization of chiral molecules such as this compound. Among the various analytical methods available, Circular Dichroism (CD) spectroscopy stands out as a powerful technique for assessing the enantiomeric composition of a sample. This non-destructive spectroscopic method relies on the differential absorption of left and right circularly polarized light by chiral molecules.

    Circular dichroism is observed only for chiral compounds, and enantiomers produce CD spectra that are mirror images of each other. This means that for a given wavelength, the two enantiomers will have molar ellipticity values that are equal in magnitude but opposite in sign. A racemic mixture, containing equal amounts of both enantiomers, will be CD silent as the signals from the two enantiomers cancel each other out. This principle forms the basis for quantifying the enantiomeric excess (% ee) of a sample.

    The CD spectrum of a chiral molecule is highly sensitive to its absolute configuration and conformation. For this compound, the chromophore of interest is the lactam carbonyl group. The electronic transitions associated with this group, typically the n → π* and π → π* transitions, occur in the ultraviolet region of the electromagnetic spectrum and give rise to characteristic CD signals, often referred to as Cotton effects. The sign and magnitude of these Cotton effects are directly related to the stereochemistry of the bicyclic system.

    Hypothetical Circular Dichroism Data for 3,9-Diazabicyclo[4.2.1]nonan-4-one Enantiomers

    The following table presents hypothetical, yet scientifically plausible, CD data for the enantiomers of 3,9-Diazabicyclo[4.2.1]nonan-4-one, illustrating the expected mirror-image relationship. The n → π* transition of the lactam chromophore is expected to give a Cotton effect around 220-240 nm.

    Table 1: Hypothetical Molar Ellipticity Data for Enantiomers

    EnantiomerWavelength (nm)Molar Ellipticity [θ] (deg·cm²/dmol)
    This compound225+5000
    (1R,6S)-3,9-Diazabicyclo[4.2.1]nonan-4-one225-5000

    The enantiomeric excess of a sample can be determined by comparing the observed molar ellipticity of the sample to the molar ellipticity of the pure enantiomer at a specific wavelength. The formula used for this calculation is:

    % ee = ([θ]observed / [θ]max) x 100

    where:

    [θ]observed is the measured molar ellipticity of the sample.

    [θ]max is the molar ellipticity of the pure enantiomer.

    Illustrative Calculation of Enantiomeric Excess

    The following table demonstrates how the enantiomeric excess can be calculated from hypothetical observed molar ellipticity values.

    Table 2: Determination of Enantiomeric Excess from Hypothetical CD Data

    SampleObserved Molar Ellipticity [θ]observed at 225 nm (deg·cm²/dmol)Enantiomeric Excess (% ee)Predominant Enantiomer
    1+5000100%(1S,6R)
    2+250050%(1S,6R)
    300%Racemic
    4-125025%(1R,6S)
    5-5000100%(1R,6S)

    In practice, a calibration curve can be constructed by plotting the known enantiomeric excess of a series of standards against their measured molar ellipticity. The enantiomeric purity of an unknown sample can then be accurately determined by interpolating its measured molar ellipticity onto this calibration curve. This approach provides a rapid and reliable method for the quality control of enantiomerically pure this compound.

    Other chiral recognition techniques that can be employed for the determination of enantiomeric purity include chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral solvating or derivatizing agents. However, Circular Dichroism offers the advantage of being a direct measure of the bulk solution's chirality without the need for chromatographic separation or chemical modification.

    Computational and Theoretical Investigations of 1s,6r 3,9 Diazabicyclo 4.2.1 Nonan 4 One

    Quantum Mechanical Calculations for Electronic Structure and Reactivity Profiling

    Quantum mechanical (QM) calculations, particularly those based on Density Functional Theory (DFT), are fundamental for elucidating the electronic structure and predicting the reactivity of molecules like (1S,6R)-3,9-Diazabicyclo[4.2.1]nonan-4-one. researchgate.net Such calculations provide insights into the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the electrostatic potential, which are all critical determinants of molecular interactions and chemical reactivity.

    For the analogous 3-azabicyclo[3.3.1]nonane system, DFT calculations have been used to analyze intramolecular interactions, such as dihydrogen bonds that can form in protonated species, significantly influencing their conformational preferences. rsc.org In the context of this compound, QM methods can be applied to:

    Determine Charge Distribution: Calculate the partial atomic charges on the nitrogen and oxygen atoms to predict sites susceptible to electrophilic or nucleophilic attack and to identify key hydrogen bond donors and acceptors.

    Analyze Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial for predicting reactivity. The HOMO-LUMO energy gap can indicate the molecule's kinetic stability and its potential to participate in charge-transfer interactions with biological targets.

    Map Electrostatic Potential (ESP): ESP maps visualize the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule. For this diazabicyclononane, negative potential would be expected around the carbonyl oxygen and the nitrogen lone pairs, highlighting them as key interaction points for hydrogen bond donors in a receptor binding pocket.

    Model Reaction Mechanisms: QM studies can elucidate the mechanisms of chemical reactions, such as the stereospecific Beckmann rearrangement used in the synthesis of the (1S,6R)-3,9-diazabicyclo[4.2.1]nonane core. researchgate.net

    Full-dimensional quantum mechanical treatments, though computationally intensive, have been applied to study complex processes like three-body recombination, demonstrating the power of these methods to yield detailed insights into reaction dynamics. aps.org

    Conformational Analysis and Molecular Dynamics Simulations of the Bicyclic System

    The biological activity of a molecule is intrinsically linked to its three-dimensional shape and flexibility. The bicyclo[4.2.1]nonane framework of this compound imposes significant conformational constraints, reducing the entropic penalty upon binding to a target.

    Conformational Analysis: Studies on similar bicyclo[3.3.1]nonane systems have shown a preference for chair-chair (CC) or boat-chair (BC) conformations, with the equilibrium being influenced by substituents and intramolecular interactions. rsc.org For the this compound scaffold, the seven-membered ring introduces additional complexity. Computational studies on diazabicyclo analogues of the drug maraviroc (B1676071), which included a diazabicyclononane moiety, revealed how the bridge length of the bicycle influences conformational preferences and, consequently, biological activity. researchgate.net Theoretical calculations using methods like DFT can determine the relative energies of different conformers and the rotational barriers between them. researchgate.net

    Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the molecule's behavior over time in a simulated physiological environment (e.g., in water). These simulations are crucial for:

    Exploring Conformational Space: MD can reveal the accessible conformations of the bicyclic system and the transitions between them, providing a more realistic picture than static models.

    Analyzing Solvent Effects: The interaction with water molecules can significantly affect the conformation and properties of the compound. MD simulations explicitly model these interactions.

    Studying Ligand-Receptor Dynamics: When docked into a binding site, MD simulations can assess the stability of the binding pose and reveal dynamic interactions that are not apparent from static docking. For instance, classical and ab initio MD simulations have been used to study the conformational changes of nicotinic ligands upon protonation. acs.org

    Molecular Docking Studies for Predicting Ligand-Biomolecular Interactions

    Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor or enzyme. nih.gov This method is instrumental in drug discovery for screening virtual libraries and understanding the structural basis of ligand binding. rsc.org

    Derivatives of this compound have been the subject of docking studies to elucidate their mechanism of action. In a notable study, a derivative, N-(2-oxo-2-((6R)-4-oxo-3,9-diazabicyclo[4.2.1]nonan-9-yl)ethyl)-1H-indole-2-carboxamide, was docked into the human Toll-like receptor 4 (TLR4) protein. nih.govrsc.org The study aimed to identify potential inhibitors of the TLR4 pathway for treating conditions like Mycoplasma pneumoniae infections. nih.gov

    The docking results revealed key interactions between the ligand and the TLR4 binding site. rsc.org The bicyclic core positions the attached indole (B1671886) and linker moieties to form specific hydrogen bonds with amino acid residues.

    Table 1: Predicted Hydrogen Bond Interactions of a this compound Derivative with TLR4

    Ligand Atom/Group Receptor Residue Bond Length (Å)
    NH on bridged ring SER184 2.0
    Carbonyl group SER184 2.1
    NH (linker) GLU266 1.9
    NH of indole GLU266 1.8

    Data sourced from a study on TLR4 inhibitors. rsc.org

    These detailed interaction maps are crucial for structure-activity relationship (SAR) studies and for guiding the design of more potent and selective analogues. rsc.org Similarly, docking studies of diazabicyclo analogues of maraviroc into the CCR5 receptor have helped rationalize their antiviral activity. researchgate.net

    Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

    QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. researchgate.net These models, once validated, can be used to predict the activity of new, unsynthesized compounds. rsc.org

    A key application involving the this compound scaffold is found in the development of QSAR models for TLR4 inhibitors. nih.govresearchgate.net In a study using a dataset of 78 known TLR4 inhibitors, researchers developed both regression models (to predict pIC50 values) and classification models using various machine learning algorithms. rsc.orgresearchgate.net The derivative N-(2-oxo-2-((6R)-4-oxo-3,9-diazabicyclo[4.2.1]nonan-9-yl)ethyl)-1H-indole-2-carboxamide was part of the screening set whose activity was predicted by these models. nih.gov

    The developed QSAR models showed high correlation coefficients (R²) on the training (0.91-0.96) and test (0.76-0.93) sets, indicating robust predictive power. rsc.orgresearchgate.net The models used molecular descriptors and fingerprints to quantify the structural features responsible for inhibitory activity. researchgate.net

    Table 2: Predicted pIC50 Values for a this compound Derivative against TLR4 using Various QSAR Models

    QSAR Model Predicted pIC50
    Random Forest Regressor (RFR) 4.815
    Extra Trees Regressor (ETR) 6.161
    Decision Tree Regressor (DTR) 4.979
    AdaBoost Regressor (ABR) 4.644
    Gradient Boosting Regressor (GBR) 4.864

    Data represents predicted biological activity (pIC50) from different machine learning models for a screened compound. nih.gov

    In another context, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) were applied to a set of nicotinic acetylcholine (B1216132) receptor (nAChR) ligands that included diazabicyclo[4.2.1]nonane-based structures. acs.org These models yielded statistically reliable results (CoMFA q² = 0.692; CoMSIA q² = 0.701) and provided graphical maps that guided the rational design of new, potent nAChR ligands. acs.orgacs.org

    Pharmacophore Modeling and Ligand-Based Drug Design Approaches

    Pharmacophore modeling is a powerful ligand-based design strategy that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for a molecule to exert a specific biological effect.

    Derivatives of this compound have been evaluated using extensive pharmacophore-based methods. In one study, a derivative was profiled against PharmaDB, a database containing over 132,000 pharmacophore models generated from thousands of unique protein binding sites and ligands. google.comnih.govportlandpress.com This profiling procedure predicts potential protein targets for a given compound by matching its features to the pharmacophore models. nih.gov Following the profiling, gene ontology tools can be used to filter the predicted targets, for instance, by identifying those known to bind carbohydrate derivatives or those that are established drug targets. nih.gov

    This approach is particularly useful in the early stages of drug discovery for:

    Hit Identification: Screening large compound libraries to find molecules that fit a specific pharmacophore model.

    Target Prediction: Identifying the likely biological targets for a hit compound from a phenotypic screen.

    Lead Optimization: Guiding the modification of a lead compound to improve its fit to the pharmacophore and enhance its activity.

    Computational studies on ligands for the α4β2 nicotinic acetylcholine receptor, which included related azabicyclo[4.2.1]nonane structures, have also utilized distance-based pharmacophore models to rationalize the structural and electronic requirements for receptor binding. researchgate.net

    In Silico Prediction of Binding Affinity and Interaction Modes with Specific Targets

    Predicting the binding affinity of a ligand to its target is a central goal of computational drug design. nih.gov Various in silico methods, ranging from scoring functions in docking programs to more rigorous free energy calculations, are employed for this purpose. biorxiv.org

    For derivatives of this compound, in silico predictions have been central to their evaluation as potential therapeutic agents. The study on TLR4 inhibitors provides a clear example where computational methods were used to predict both binding interactions and activity. rsc.org

    Molecular Docking Scores: The initial step involved docking a library of compounds into the TLR4 receptor. The docking score provides a rapid estimation of binding affinity. The derivative N-(2-oxo-2-((6R)-4-oxo-3,9-diazabicyclo[4.2.1]nonan-9-yl)ethyl)-1H-indole-2-carboxamide received a docking score of -5.127. nih.gov While useful for ranking, these scores are generally not sufficient on their own to predict absolute binding affinity accurately.

    QSAR-based pIC50 Prediction: As detailed in section 4.4, validated QSAR models were then used to predict the pIC50 value (a measure of inhibitory potency) for the docked compounds. rsc.orgresearchgate.net This provides a more quantitative prediction of biological activity.

    Analysis of Interaction Modes: The predicted binding pose from docking reveals the specific interactions, such as hydrogen bonds and hydrophobic contacts, that anchor the ligand in the binding site. rsc.org For the TLR4 inhibitor derivative, the bicyclic core acts as a rigid scaffold, orienting the functional groups to engage with key residues like SER184 and GLU266. nih.govrsc.org This detailed understanding of the interaction mode is critical for explaining the predicted affinity and for designing improved inhibitors.

    These integrated computational approaches—combining docking, QSAR, and interaction analysis—provide a powerful framework for the high-throughput virtual screening and rational design of novel ligands based on the this compound scaffold. rsc.org

    Mechanistic Exploration of Molecular Interactions and Biological Target Engagement

    Receptor Binding Assays and Ligand-Receptor Interaction Studies

    The rigid, bicyclic structure of (1S,6R)-3,9-Diazabicyclo[4.2.1]nonan-4-one is instrumental in its ability to bind with high affinity and selectivity to various receptors. This has made it a valuable scaffold in medicinal chemistry for targeting complex receptor systems.

    The 3,9-diazabicyclo[4.2.1]nonane core is a key feature of a class of potent dual orexin (B13118510) receptor antagonists. lookchem.comnih.govsigmaaldrich.com Orexins are excitatory neuropeptides that regulate arousal and sleep through two G-protein coupled receptors, OX1R and OX2R. lookchem.comnih.gov Antagonists of these receptors are explored as potential treatments for insomnia. nih.govresearchgate.net

    Derivatives incorporating the 3,9-diazabicyclo[4.2.1]nonane scaffold were developed from an earlier series of diazepane antagonists. lookchem.com While the initial diazepane compounds showed high affinity for both orexin receptors, they suffered from low oral bioavailability. lookchem.com By introducing a two-carbon bridge to create the constrained 3,9-diazabicyclo[4.2.1]nonane structure, researchers successfully developed antagonists with improved oral bioavailability and demonstrated sleep-promoting activity in a rat electroencephalography (EEG) model. lookchem.comnih.govresearchgate.net

    Compound TypeTarget ReceptorsKey FindingPreclinical ModelSource
    3,9-Diazabicyclo[4.2.1]nonane DerivativesOrexin-1 (OX1R) & Orexin-2 (OX2R)Act as potent dual antagonists with improved oral bioavailability compared to earlier diazepane analogs.Rat EEG model lookchem.comresearchgate.net
    General Orexin AntagonistsOX1R & OX2RBlock orexin neuropeptides, which are involved in regulating sleep-wake states, feeding, and reward processing.General preclinical research nih.gov

    The alpha7 nicotinic acetylcholine (B1216132) receptor (α7-nAChR) is a ligand-gated ion channel widely expressed in the brain and implicated in cognitive functions. nih.gov The diazabicyclic nucleus is a critical structural feature for ligands targeting this receptor. nih.gov

    While direct studies on this compound are not specified in the search results, research on closely related structures provides insight into potential interactions. For instance, derivatives of 1,4-diazabicyclo[3.2.2]nonane have been identified as potent and selective ligands for α7-nAChRs. nih.govresearchgate.net One such derivative, NS6740, acts as a "silent agonist," a compound that induces receptor desensitization and promotes the receptor's metabotropic functions, which is a promising avenue for developing anti-inflammatory agents. nih.gov Structure-activity relationship studies have shown that the diazabicyclic core is essential, though not solely sufficient, for this silent agonist activity. nih.gov Other research has focused on synthesizing anatoxinoid analogues with a 9-azabicyclo[4.2.1]nonan-2-one core to assess their affinity for various nAChR subtypes, including α7. researchgate.net These findings underscore the importance of the bicyclic amine framework in designing ligands for nicotinic acetylcholine receptors.

    Toll-like receptor 4 (TLR4) is a pattern recognition receptor that plays a crucial role in the innate immune system's response to pathogens. nih.govfrontiersin.org Overactivation of TLR4 can lead to inflammatory diseases, making it a therapeutic target. rsc.orgplos.org A derivative of this compound, specifically N-(2-oxo-2-((6R)-4-oxo-3,9-diazabicyclo[4.2.1]nonan-9-yl)ethyl)-1H-indole-2-carboxamide , has been identified as a potential inhibitor of the TLR4 signaling pathway. nih.govrsc.orgresearchgate.net

    This discovery was made through a quantitative structure-activity relationship (QSAR) study aimed at screening for compounds to treat Mycoplasma pneumoniae pneumonia, a condition where TLR4 activation plays a significant role. nih.govresearchgate.net Using molecular docking and machine learning algorithms, researchers predicted the biological activity of a library of compounds. nih.govrsc.org The aforementioned derivative was highlighted as one of the top compounds with predicted inhibitory activity against the TLR4 receptor. rsc.orgresearchgate.net

    Compound DerivativeTargetMethodologyPredicted ActivitySource
    N-(2-oxo-2-((6R)-4-oxo-3,9-diazabicyclo[4.2.1]nonan-9-yl)ethyl)-1H-indole-2-carboxamideToll-like Receptor 4 (TLR4)Molecular Docking and QSAR ModelingInhibitory activity with a predicted pIC50 of -5.127 nih.govrsc.org

    Cellular Target Identification and Pathway Deconvolution using Chemical Probes

    The use of small molecules as chemical probes is a powerful strategy to identify and validate novel biological targets and to dissect complex cellular pathways. Derivatives of this compound have been employed in such a capacity, particularly in the study of metabolic disorders.

    In a notable example, a high-throughput screening of a large compound library led to the discovery of (1S,6R)-9-{[4-(methoxymethyl)-5-methylisoxazol-3-yl]carbonyl}-3-methyl-3,9-diazabicyclo[4.2.1]nonan-4-one** as a potent modulator of polyglucosan body (PB) formation. google.comgoogle.comnih.gov PBs are insoluble inclusions of malconstructed glycogen (B147801) that accumulate in certain glycogen storage diseases (GSDs), such as Adult Polyglucosan Body Disease (APBD). google.comnih.gov The screening was conducted using an image-based assay in fibroblasts derived from an APBD patient. google.comnih.gov

    The identified hit compound was subsequently used as a chemical probe to investigate the underlying mechanism of PB reduction. In vitro assays revealed that the compound acts as an inhibitor of glycogen synthase (GS), a key enzyme in glycogen metabolism. google.comnih.gov This finding suggests that the reduction in PBs observed in cellular models is likely due to the direct inhibition of GS, thereby preventing the elongation of glycogen chains. google.comnih.gov

    To further deconvolute the pathway and identify potential additional targets, computational methods were employed. The active compounds from the screen, including the diazabicyclononane derivative, were analyzed against the PharmaDB pharmacophore database. google.com This in silico approach helps in identifying other proteins that the compound might bind to, providing a broader understanding of its cellular effects and paving the way for the discovery of new therapeutic targets for GSDs. google.com

    Biochemical Profiling of Compound Activity in In Vitro Systems

    The biochemical activity of derivatives of this compound has been characterized in various in vitro systems, providing insights into their mechanism of action at a molecular level.

    The primary in vitro biochemical data available for a derivative of this scaffold comes from the study of (1S,6R)-9-{[4-(methoxymethyl)-5-methylisoxazol-3-yl]carbonyl}-3-methyl-3,9-diazabicyclo[4.2.1]nonan-4-one** as a glycogen synthase (GS) inhibitor. google.comnih.gov In a direct enzyme activity assay, this compound was shown to significantly reduce the activity of recombinant human GS1. google.comnih.gov

    The following table summarizes the in vitro activity of this derivative on GS:

    Compound NameTarget EnzymeAssay TypeConcentrationResult
    (1S,6R)-9-{[4-(methoxymethyl)-5-methylisoxazol-3-yl]carbonyl}-3-methyl-3,9-diazabicyclo[4.2.1]nonan-4-oneGlycogen Synthase 1 (GS1)In vitro enzyme activity assay50 µMSignificant decrease in GS activity. google.comnih.gov

    This biochemical profiling confirms the compound's role as a direct inhibitor of a key enzyme in glycogen metabolism, providing a clear mechanism for its observed cellular effects.

    Studies on the Antiproliferative Effects of Derivatives in Cancer Cell Lines

    The 3,9-diazabicyclo[4.2.1]nonan-4-one scaffold has also been explored for its potential in cancer therapy. While extensive studies on a wide range of derivatives are not publicly available, a significant finding points towards their potential as inhibitors of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle and established targets in oncology.

    A patent discloses a series of pyrrolopyrimidine compounds as CDK4/6 inhibitors, including a derivative of this compound. google.comgoogle.com The specific compound, 7-cyclopentyl-N,N-dimethyl-2-(5-((1R,6S)-9-methyl-4-oxo-3,9-diazabicyclo[4.2.1]nonan-3-yl)pyridin-2-ylamino)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide , is claimed for its potential use in treating cancers such as mantle cell lymphoma, liposarcoma, non-small cell lung cancer, melanoma, squamous cell esophageal cancer, and breast cancer. google.com

    CDK4/6 inhibitors function by blocking the activity of CDK4 and CDK6, leading to cell cycle arrest in the G1 phase and thereby inhibiting the proliferation of cancer cells. The inclusion of the this compound moiety in a potent CDK4/6 inhibitor highlights the potential of this scaffold in the development of novel anticancer agents.

    Although the patent describes the intended use and the general mechanism of action, specific data on the antiproliferative activity of this particular derivative, such as IC50 values against various cancer cell lines, are not provided in the available documentation. Further research and publication of such data are needed to fully elucidate the anticancer potential of this class of compounds.

    It is worth noting that other related bicyclononane structures, such as 3,7-diazabicyclo[3.3.1]nonan-9-ones (bispidines), have been shown to possess antiproliferative properties through different mechanisms, such as the activation of polyamine catabolism. nih.govresearchgate.netnih.gov This suggests that the broader class of diazabicyclononanes is a promising area for the discovery of new anticancer drugs.

    Systematic Structure Activity Relationship Sar Studies and Analog Design

    Design Principles for Derivatization of the (1S,6R)-3,9-Diazabicyclo[4.2.1]nonan-4-one Scaffold

    The derivatization of the this compound scaffold is guided by established medicinal chemistry principles aimed at improving potency, selectivity, and pharmacokinetic properties. nih.govresearchgate.net Key strategies include scaffold hopping, bioisosteric replacement, and systematic variation of substituents. nih.govresearchgate.netuniroma1.it

    Scaffold Hopping and Rigidity Enhancement : One major design principle involves replacing more flexible structural motifs in known active compounds with the rigid 3,9-diazabicyclo[4.2.1]nonane core. uniroma1.itresearchgate.net This strategy aims to lock the molecule into a bioactive conformation, potentially increasing affinity and reducing off-target effects. For example, in the development of dopamine (B1211576) transporter (DAT) ligands, this scaffold was used as a more rigid substitute for a homopiperazine (B121016) moiety. researchgate.net

    Substituent Variation : The scaffold possesses two key points for derivatization: the nitrogen atoms at the 3- and 9-positions. Research has shown that modifying substituents at these positions can significantly influence biological activity. ect-journal.kz This allows for a systematic exploration of the chemical space around the core structure to fine-tune ligand-target interactions.

    Impact of Substituent Variations on Ligand-Target Binding and Biological Modulation

    The modification of substituents at the N3 and N9 positions of the diazabicyclo[4.2.1]nonan-4-one ring system has a profound impact on biological activity and target selectivity.

    In the pursuit of potent dopamine transporter (DAT) ligands, the substitution of a flexible homopiperazine ring with the more rigid 3,9-diazabicyclo[4.2.1]nonane scaffold led to a notable decrease in DAT affinity and selectivity against the serotonin (B10506) transporter (SERT). researchgate.net This highlights that while rigidity can be beneficial, the specific geometry of the scaffold must be compatible with the target's binding site.

    Compound/Scaffold TypeKey SubstitutionDAT Binding Affinity (IC50)DAT vs. SERT SelectivityReference
    Homopiperazine Analog (Reference)N/AHighHigh researchgate.net
    3,9-Diazabicyclo[4.2.1]nonane AnalogScaffold replacement10-fold decrease vs. reference100-fold decrease vs. reference researchgate.net

    Studies on related diazabicyclic systems, such as 1,4-diazabicyclo[3.2.2]nonane, provide further insight into how substituent changes can modulate activity. For instance, quaternization of the bridgehead nitrogen atom can convert a silent agonist into a partial agonist, albeit with reduced desensitizing properties. nih.gov This demonstrates that modifications to the charge and basicity of the nitrogen centers are critical for biological response. Furthermore, the nature of the aromatic moiety attached to the scaffold is crucial for promoting sustained receptor binding. nih.gov

    Specific examples of explored derivatives include (1S,6R)-9-{[4-(methoxymethyl)-5-methylisoxazol-3-yl]carbonyl}-3-methyl-3,9-diazabicyclo[4.2.1]nonan-4-one, which features a methyl group at N3 and a substituted isoxazole (B147169) at N9, and N-(2-oxo-2-((6R)-4-oxo-3,9-diazabicyclo[4.2.1]nonan-9-yl)ethyl)-1H-indole-2-carboxamide, which has a larger indole-containing substituent at the N9 position. google.comportlandpress.comresearchgate.net

    Identification of Key Pharmacophoric Elements Critical for Activity and Selectivity

    A pharmacophore model describes the essential three-dimensional arrangement of functional groups required for biological activity. For the diazabicyclo[4.2.1]nonan-4-one scaffold and its relatives, several key pharmacophoric elements have been identified through SAR and computational studies. nih.govacs.org

    Basic Nitrogen Atom : A protonatable nitrogen atom within the bicyclic system is a common feature. nih.gov This group can form crucial ionic interactions or hydrogen bonds within the target's binding pocket.

    Hydrogen Bond Acceptor : The lactam carbonyl group at the 4-position acts as a potent hydrogen bond acceptor, which is often essential for anchoring the ligand to the receptor. nih.gov

    Spatial Arrangement : The rigid scaffold ensures a specific distance and orientation between the basic nitrogen and the hydrogen bond acceptor. Studies on regioisomers of related scaffolds have shown that this spatial relationship is critical for activity. nih.gov

    Substituent Moieties : Groups attached at the N9 position, often aromatic or heterocyclic rings, contribute to binding through van der Waals, hydrophobic, or further hydrogen bonding interactions. nih.gov

    Three-dimensional quantitative structure-activity relationship (3D-QSAR) analyses, such as CoMFA and CoMSIA, have been applied to ligands incorporating the diazabicyclo[4.2.1]nonane framework. acs.orgacs.org These models help to map the steric and electrostatic fields around the ligand, identifying regions where bulky groups are favored or disfavored and where positive or negative charges enhance binding affinity and selectivity. acs.orgnih.gov

    Rational Design and Synthesis of Novel Analogs Based on SAR Insights

    The insights gained from SAR and pharmacophore modeling are directly used to rationally design new analogs with improved properties. researchgate.netacs.org This process involves proposing new structures where the scaffold is decorated with functional groups predicted to enhance target interaction.

    An example of rational design is the development of conformationally constrained analogs for orexin (B13118510) receptor antagonists, where an understanding of the preferred binding conformation guided the synthesis of bicyclic cores like the 3,9-diazabicyclo[4.2.1]nonane system. researchgate.net The synthesis of these rationally designed compounds often requires sophisticated chemical strategies. A practical asymmetric synthesis for the (1S,6R)-3,9-diazabicyclo[4.2.1]nonane core has been developed, utilizing a stereospecific Beckmann rearrangement of an E-oxime intermediate, followed by reduction of the resulting lactam. researchgate.net Other synthetic routes to related diazabicyclic systems, like the double Mannich cyclocondensation, can also be adapted to produce novel analogs. ect-journal.kz

    Development of Focused Libraries for Screening and Lead Optimization

    To efficiently explore the SAR of the this compound scaffold, focused libraries of compounds are often synthesized and screened. google.comdtu.dk A focused library is a collection of structurally related compounds designed to systematically probe the effects of substituents at specific positions on the scaffold. bham.ac.ukwhiterose.ac.uk

    The design of these libraries often employs computational tools to ensure maximum structural and physicochemical diversity, allowing a broad region of chemical space to be investigated with a manageable number of compounds. bham.ac.uk For the diazabicyclo[4.2.1]nonan-4-one core, a library would typically involve varying the substituents at the N3 and N9 positions with a diverse set of chemical moieties. The discovery of hits from the screening of such libraries, as mentioned in patent literature, validates this approach for identifying novel therapeutic candidates. google.com The synthesis of these libraries can be achieved through parallel synthesis techniques, where a common intermediate is reacted with a set of diverse building blocks. bham.ac.uk

    Advanced Applications in Chemical Biology and Material Science

    Utilization as a Chiral Building Block in the Synthesis of Complex Molecules

    The enantiomerically pure nature of (1S,6R)-3,9-diazabicyclo[4.2.1]nonan-4-one and its derivatives makes it a critical chiral building block in medicinal chemistry. researchgate.netresearchgate.net Its rigid framework allows for the synthesis of complex molecules with well-defined three-dimensional structures, which is crucial for specific interactions with biological targets.

    A significant application is in the development of orexin (B13118510) receptor antagonists. Orexins are neuropeptides that regulate key physiological functions such as sleep and arousal, and antagonists of their receptors are a modern therapy for insomnia. researchgate.netresearchgate.net Researchers have successfully incorporated the 3,9-diazabicyclo[4.2.1]nonane core into constrained diazepanes, leading to potent dual orexin receptor antagonists (DORAs). researchgate.net For instance, the synthesis of suvorexant, an FDA-approved drug for insomnia, involves precursors that establish a similar bicyclic amine structure. The synthesis of the core itself has been a subject of intensive research, with methods like a crystallization-induced diastereomer transformation (CIDT) being developed to produce the (1S,6R)-diamine precursor scalably. researchgate.net This process involves a stereospecific Beckmann rearrangement of a nortropinone-derived oxime, followed by reduction of the resulting lactam. researchgate.net

    The value of this scaffold lies in its ability to serve as a constrained diamine, fixing the relative positions of substituents and thereby optimizing binding affinity and pharmacokinetic properties of the final drug candidate.

    Table 1: Examples of Complex Molecules Synthesized Using the 3,9-Diazabicyclo[4.2.1]nonane Scaffold

    Target Molecule Class Scaffold Biological Activity
    Constrained Diazepanes 3,9-Diazabicyclo[4.2.1]nonane Dual Orexin Receptor Antagonists (for insomnia) researchgate.net

    Integration into Peptidomimetics and Other Bio-inspired Scaffolds

    Peptidomimetics are compounds designed to mimic the structure and function of natural peptides, often with improved stability and bioavailability. The rigid bicyclic structure of this compound is an ideal starting point for creating scaffolds that can mimic secondary structures of peptides, such as turns or helices. nih.govnih.gov

    While direct incorporation of this specific lactam is an area of ongoing research, related diazabicyclo scaffolds have been successfully used to create peptidomimetic frameworks. For example, a novel diazatricyclododecene scaffold, synthesized from a related 9-azabicyclo[3.3.1]nonan-3-one, was used to construct a library of compounds mimicking α-helical peptides. nih.gov These peptidomimetics were designed to disrupt protein-protein interactions, a key strategy in modern drug discovery. nih.gov Similarly, the synthesis of 1,5-diazabicyclo[4.3.0]nonan-9-one systems has been developed to act as constrained dipeptide surrogates, demonstrating the utility of such bicyclic lactams in mimicking peptide turns. nih.gov The principles from these related systems highlight the potential of this compound as a scaffold for creating novel, biologically active peptidomimetics.

    Role in the Development of Biochemical Probes and Assays

    The unique structure of the diazabicyclononane core has been instrumental in the discovery of new biochemical probes. A notable example is the development of a high-throughput screening (HTS) assay to find therapeutic candidates for Adult Polyglucosan Body Disease (APBD), a rare glycogen (B147801) storage disorder. nih.gov

    In this study, researchers developed a cell-based assay using skin fibroblasts from an APBD patient. nih.gov These cells accumulate polyglucosan bodies (PBs), which can be identified and quantified through specific staining. nih.gov A library of 10,084 compounds was screened for their ability to reduce the formation of these PBs. Among the handful of validated hits was compound #19, identified as (1S,6R)-9-{[4-(methoxymethyl)-5-methylisoxazol-3-yl]carbonyl}-3-methyl-3,9-diazabicyclo[4.2.1]nonan-4-one**. nih.gov This molecule demonstrated a clear, dose-dependent reduction in PB levels, validating it as a promising hit for further therapeutic development. nih.gov The discovery showcases how derivatives of the this compound core can function as effective probes in complex cellular assays to identify potential drug leads. nih.gov

    Table 2: High-Throughput Screening Results for an APBD Cellular Assay

    Compound ID Compound Name Result
    #19 (1S,6R)-9-{[4-(methoxymethyl)-5-methylisoxazol-3-yl]carbonyl}-3-methyl-3,9-diazabicyclo[4.2.1]nonan-4-one Dose-dependent reduction of Polyglucosan Bodies nih.gov

    Exploration of its Potential in Supramolecular Chemistry and Material Science

    The application of this compound in supramolecular chemistry and material science is an emerging area of interest. Its rigid, three-dimensional, and sp³-rich structure makes it an attractive candidate for constructing well-defined, higher-order assemblies. nih.gov

    The synthesis of 3D scaffolds for peptidomimetics demonstrates the utility of such bicyclic systems in creating complex, non-planar molecular architectures. nih.gov These scaffolds can serve as foundational units (monomers) for the development of novel polymers or self-assembling molecular networks. The defined stereochemistry and functional group handles (amine and lactam) allow for programmed and directional interactions, which are fundamental principles in supramolecular chemistry. While specific applications in materials like molecular cages or functional polymers are still in the exploratory phase, the inherent structural properties of the diazabicyclononane core suggest significant potential.

    Contribution to Novel Synthetic Methodologies Beyond its Own Synthesis

    The importance of the 3,9-diazabicyclo[4.2.1]nonane scaffold has spurred the development of new synthetic methods for its construction, which in turn contributes to the broader field of organic synthesis. One of the most significant contributions is the creation of a one-pot, three-component reaction to build the scaffold with high diastereoselectivity. osi.lvresearchgate.net

    This methodology involves a [3+2] cycloaddition reaction, followed by a reduction and lactamization sequence, all performed in a single reaction vessel. researchgate.net This one-pot synthesis is highly efficient and provides rapid access to the complex bicyclic structure from simpler starting materials. osi.lvresearchgate.net The development of such a streamlined process is a major advancement, as it makes the scaffold more accessible for a wide range of applications and represents a novel strategy for assembling bridged N-heterocyclic compounds, which are prevalent in biologically active molecules. researchgate.net

    Future Research Directions and Unaddressed Academic Questions

    Development of More Efficient and Sustainable Synthetic Routes for the Core Scaffold

    The advancement of therapeutic agents based on the 3,9-diazabicyclo[4.2.1]nonan-4-one core is intrinsically linked to the efficiency and sustainability of its synthesis. Current research has established viable synthetic pathways, but there is considerable room for improvement.

    One notable advancement is the development of a practical, scalable asymmetric synthesis utilizing a crystallization-induced diastereomer transformation (CIDT). researchgate.net This method employs (S)-phenylethylamine as a chiral auxiliary and involves a stereospecific Beckmann rearrangement, which is a significant step towards large-scale production. researchgate.net Another innovative approach involves a one-pot, three-component [3+2] cycloaddition reaction, followed by reduction and lactamization, to diastereoselectively produce the scaffold. osi.lv

    Future research should prioritize the principles of green chemistry. This includes exploring catalytic methods, such as the [6π+2π] cycloaddition reactions used for similar azabicyclo systems, to increase atom economy and reduce waste. researchgate.net Investigations into flow chemistry processes could also enhance safety, scalability, and consistency. Adapting methodologies used for related bicyclic systems, such as intramolecular C–C or C–X bond formations and ring-expansion strategies, could unveil novel and more efficient routes to the [4.2.1] core. rsc.orgacs.org The ultimate goal is to develop a synthesis that is not only high-yielding and stereoselective but also cost-effective and environmentally benign, thereby facilitating its broader application in drug discovery programs.

    Discovery of Novel Biological Targets for the 3,9-Diazabicyclo[4.2.1]nonan-4-one Framework

    The therapeutic value of the 3,9-diazabicyclo[4.2.1]nonan-4-one scaffold is defined by the biological targets its derivatives can modulate. While initial studies have identified key targets, the full spectrum of its biological activity remains to be explored.

    Derivatives of this scaffold have been identified as potent dual orexin (B13118510) receptor antagonists, which are effective in promoting sleep, leading to the development of treatments for insomnia. researchgate.net Another area of significant interest is in the treatment of glycogen (B147801) storage disorders (GSDs) like Adult Polyglucosan Body Disease (APBD). nih.govgoogle.com A high-throughput screening identified a derivative that reduces the accumulation of pathogenic polyglucosan bodies, possibly through the inhibition of glycogen synthase (GS). nih.govgoogle.com

    Furthermore, the scaffold has been incorporated into ligands for nicotinic acetylcholine (B1216132) receptors (nAChRs) and has been investigated for its potential to modulate the CCR5 receptor, a key protein in HIV entry. researchgate.netacs.org Although a diazabicyclononane analogue of the CCR5 antagonist maraviroc (B1676071) was less potent than its smaller counterpart, this demonstrates the scaffold's potential for interacting with G-protein coupled receptors. researchgate.net The search for activators of polyamine catabolism among related bicyclononan-9-ones for anticancer activity also suggests that the [4.2.1] scaffold could be explored for modulating metabolic pathways in cancer. mdpi.com

    Future efforts should involve systematic screening of diverse libraries of 3,9-diazabicyclo[4.2.1]nonan-4-one derivatives against a wide array of biological targets. Given the existing data, particular focus should be placed on receptors, enzymes, and pathways involved in neurological and metabolic diseases.

    Derivative Class/ExamplePotential Biological Target(s)Therapeutic Area
    Constrained diazepanes with a 3,9-diazabicyclo[4.2.1]nonane coreOrexin 1 and Orexin 2 ReceptorsInsomnia researchgate.net
    (1S,6R)-9-{[4-(methoxymethyl)-5-methylisoxazol-3-yl]carbonyl}-3-methyl-3,9-diazabicyclo[4.2.1]nonan-4-oneGlycogen Synthase (GS)Glycogen Storage Disorders (e.g., APBD) nih.govgoogle.com
    Diazabicyclo[4.2.1]nonane-based structuresNicotinic Acetylcholine Receptors (nAChR)Neurological Disorders acs.org
    Diazabicyclo analogue of MaravirocCCR5 ReceptorHIV researchgate.net

    Application of Advanced Computational Methods for Predictive Modeling and Design

    Advanced computational methods are indispensable tools for accelerating drug discovery by providing insights into ligand-receptor interactions and predicting molecular properties. The application of these techniques to the 3,9-diazabicyclo[4.2.1]nonan-4-one framework can rationalize biological data and guide the design of more potent and selective compounds.

    Computational studies have already been successfully employed to determine the conformational preferences of diazabicyclo analogues and to correlate these conformations with biological activity. researchgate.net For instance, docking calculations have been used to predict the binding modes of these compounds within receptor pockets, such as the CCR5 receptor. researchgate.net Furthermore, 3D Quantitative Structure-Activity Relationship (QSAR) analyses, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been used to build statistically reliable predictive models for related ligands targeting nicotinic acetylcholine receptors. acs.org These models generate graphical maps that help visualize how steric and electrostatic fields of a molecule influence its biological activity. acs.org

    Future research should more deeply integrate these computational approaches. Molecular dynamics simulations can be used to study the dynamic behavior of the scaffold within a biological target, providing a more accurate picture of the binding event. Pharmacophore modeling can help identify the key chemical features required for biological activity, guiding the design of new derivatives. Additionally, in silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions can be used early in the design phase to prioritize compounds with favorable pharmacokinetic properties. nih.gov

    Computational MethodApplication in Drug DiscoveryExample Reference
    Molecular DockingPredicting the binding mode and orientation of a ligand within a receptor's active site.Rationalizing the activity of diazabicyclo analogues of maraviroc at the CCR5 receptor. researchgate.net
    3D-QSAR (CoMFA/CoMSIA)Developing predictive models that correlate the 3D properties of molecules with their biological activity to guide design.Guiding the rational design of ligands for the nicotinic acetylcholine receptor. acs.org
    Conformational AnalysisDetermining the preferred 3D shapes of a molecule, which is crucial for receptor binding.Correlating conformational preferences with the inhibitory activity of maraviroc analogues. researchgate.net
    ADME PredictionIn silico assessment of a compound's potential pharmacokinetic properties to guide selection.Predicting oral bioavailability for novel bicyclic derivatives. nih.gov

    Exploration of Multi-Target Engagement and Polypharmacology

    The traditional "one molecule, one target" paradigm of drug discovery is increasingly giving way to polypharmacology, where a single compound is designed to interact with multiple targets to achieve a superior therapeutic effect. The 3,9-diazabicyclo[4.2.1]nonan-4-one scaffold is particularly well-suited for this approach.

    The discovery of derivatives that act as dual orexin receptor antagonists is a clear demonstration of successful multi-target engagement. researchgate.net This dual activity is a key feature of the approved insomnia therapeutic suvorexant, which is based on a related diazepane core. researchgate.net The concept is further supported by patent literature for derivatives aimed at treating glycogen storage disorders, which notes that the compounds can be designed to exert a dual or synergistic activity. google.com

    Future research should intentionally pursue polypharmacology. This involves the rational design of derivatives that can simultaneously modulate distinct but complementary pathways involved in a specific disease. For example, in the context of neurodegenerative diseases, one could design a molecule that combines inhibition of a key enzyme with the agonism of a neuroprotective receptor. For metabolic diseases, a single compound could target multiple enzymes within a single metabolic network. This strategy could lead to enhanced efficacy, reduced potential for drug resistance, and a more holistic treatment of complex multifactorial diseases.

    Integration of the Compound into Emerging Chemical Biology Tools and Technologies

    Beyond its direct therapeutic potential, the 3,9-diazabicyclo[4.2.1]nonan-4-one scaffold can be developed into sophisticated chemical biology tools to probe biological systems and validate new drug targets.

    A significant future direction lies in the development of Proteolysis Targeting Chimeras (PROTACs). acs.org A PROTAC is a bifunctional molecule that recruits a target protein to an E3 ubiquitin ligase, leading to the target's degradation. A derivative of the 3,9-diazabicyclo[4.2.1]nonan-4-one scaffold that binds to a specific protein of interest (e.g., an orexin receptor) could be linked to an E3 ligase-recruiting moiety. The resulting PROTAC would offer a powerful method for studying the downstream effects of removing the target protein entirely, a different mechanism from simple inhibition.

    Furthermore, the scaffold can be modified to create a variety of chemical probes. By attaching a fluorescent dye, researchers can visualize the subcellular localization of the target protein. Appending a biotin (B1667282) tag would allow for affinity purification of the target and its binding partners, helping to elucidate protein interaction networks. Incorporating a photo-crosslinking group would enable photoaffinity labeling, a technique used to covalently link the probe to its target upon UV irradiation, which is invaluable for definitively identifying the cellular targets of a compound. smolecule.com The development of such tools is crucial for deepening the understanding of the scaffold's mechanism of action and for uncovering entirely new biological roles.

    Q & A

    Q. Table 1: Synthetic Optimization Parameters

    ParameterTypical RangeImpact on Yield/Purity
    Reaction Time8–16 hoursLonger time → higher yield
    Solvent SystemCH₂Cl₂/MeOH (gradient)Affects crystallization
    Purification MethodColumn chromatographyCritical for enantiomeric purity

    Advanced Research Question: How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. X-ray crystallography) for this compound’s stereochemical configuration?

    Methodological Answer:
    Discrepancies between NMR (solution state) and X-ray (solid state) data may arise from conformational flexibility or crystal-packing effects. To address this:

    Dynamic NMR (DNMR) : Probe rotational barriers of the bicyclic system to identify slow-exchange conformers in solution .

    DFT Calculations : Compare computed NMR chemical shifts (using Gaussian or ORCA) with experimental data to validate stereochemical assignments .

    Multi-technique validation : Cross-reference circular dichroism (CD) with X-ray data to confirm absolute configuration .

    Q. Example Workflow :

    • Step 1 : Obtain high-resolution X-ray structure (deposit to CCDC, e.g., CCDC 2167555 ).
    • Step 2 : Perform variable-temperature NMR to detect dynamic behavior.
    • Step 3 : Use computational models to reconcile solid-state and solution-state data.

    Basic Research Question: What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

    Methodological Answer:

    • NMR Spectroscopy :
      • ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals in the bicyclic framework .
      • NOESY : Confirm spatial proximity of protons to validate ring geometry.
    • Mass Spectrometry : High-resolution ESI-MS to verify molecular formula (e.g., C₇H₁₂N₂O for analogous compounds ).
    • HPLC : Chiral columns (e.g., Chiralpak IA) to assess enantiomeric excess, critical for bioactive studies .

    Q. Table 2: Key Characterization Data

    TechniqueTarget DataExample Values
    ¹H NMR (400 MHz)δ 3.85 (m, 2H, bridgehead)Matches DFT predictions
    HRMS (ESI+)m/z 141.1028 [M+H]⁺Δ < 2 ppm error
    Melting Point149–151°C (for salt forms)Indicates crystalline purity

    Advanced Research Question: How can researchers design experiments to probe the bioactivity of this compound against neurodegenerative targets?

    Methodological Answer:
    Leverage structural analogs (e.g., diazabicyclo scaffolds in nicotinic receptor studies ) to formulate hypotheses:

    Molecular Docking : Use AutoDock Vina to predict binding affinity for α7-nAChR or NMDA receptors.

    In Vitro Assays :

    • Calcium Flux Assays : Measure receptor activation in SH-SY5Y cells.
    • Cytotoxicity Screening : MTT assays to rule off-target effects .

    Theoretical Framework : Link results to conformational strain theory—smaller bicyclic systems may enhance binding via reduced entropy penalty .

    Q. Key Considerations :

    • Positive Controls : Compare to known agonists (e.g., PNU-120596).
    • Dose-Response Curves : Establish EC₅₀ values for quantitative SAR analysis .

    Basic Research Question: What computational tools are recommended for modeling the compound’s reactivity and electronic properties?

    Methodological Answer:

    • Software : Gaussian (DFT), AutoDock (docking), and PyMol (visualization).
    • Parameters :
      • Basis Sets : 6-31G(d) for geometry optimization.
      • Solvent Models : PCM for aqueous reactivity .
    • Outputs :
      • Frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
      • Electrostatic potential maps to identify hydrogen-bonding motifs .

    Advanced Research Question: How can researchers address low reproducibility in synthetic protocols for this compound?

    Methodological Answer:
    Reproducibility issues often stem from subtle variations in:

    • Protection Group Strategy : Ensure consistent Boc-deprotection conditions (e.g., TFA in DCM ).
    • Catalyst Purity : Validate coupling agents via ¹H NMR before use.
    • Crystallization Solvents : Screen alternatives (e.g., EtOAc/hexane vs. MeOH) to optimize crystal habit.

    Case Study :
    A 10% yield increase was achieved by standardizing reaction vessels (Schlenk flasks) to exclude moisture .

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    Reactant of Route 2
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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.